6-(1-Ethoxyvinyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Ethoxyethenyl)pyrimidin-4-amine is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethoxyethenyl)pyrimidin-4-amine typically involves the reaction of 4-amino-6-chloropyrimidine with tributyl(1-ethoxyvinyl)tin. The reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction mixture is partitioned between ethyl acetate and brine, and the combined organic extracts are dried using sodium sulfate. The product is then purified through chromatography using a methanol/dichloromethane mixture .
Industrial Production Methods
While specific industrial production methods for 6-(1-ethoxyethenyl)pyrimidin-4-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Ethoxyethenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ethoxyethenyl group or the pyrimidine ring.
Eigenschaften
Molekularformel |
C8H11N3O |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3O/c1-3-12-6(2)7-4-8(9)11-5-10-7/h4-5H,2-3H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
ZFFIWBABZKFNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=CC(=NC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.